Mechanism of Action of Ceapin-A7: A Technical Guide
Mechanism of Action of Ceapin-A7: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ceapin-A7 is a potent and highly selective small-molecule inhibitor of the Activating Transcription Factor 6α (ATF6α), a key sensor in the unfolded protein response (UPR). Unlike general UPR inhibitors or protease inhibitors, Ceapin-A7 employs a novel mechanism of action. It functions by inducing a neomorphic inter-organelle tether between the endoplasmic reticulum (ER)-resident ATF6α and the peroxisomal transporter ABCD3.[1][2] This induced interaction sequesters ATF6α, preventing its requisite trafficking from the ER to the Golgi apparatus during ER stress.[3] By blocking this transport, Ceapin-A7 prevents the proteolytic cleavage and subsequent activation of ATF6α, thereby inhibiting the transcription of its target genes.[4] Its exquisite selectivity for ATF6α over the closely related ATF6β and other UPR branches makes it an invaluable tool for dissecting the specific roles of the ATF6α pathway in health and disease.[5]
The ATF6α Signaling Pathway
Under homeostatic conditions, ATF6α is a transmembrane protein localized to the ER, where its luminal domain is bound by the chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins in the ER (ER stress), BiP dissociates from ATF6α, unmasking a Golgi localization signal. This allows ATF6α to be packaged into COPII-coated vesicles and transported to the Golgi apparatus. In the Golgi, ATF6α is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases its N-terminal cytosolic fragment, a basic leucine zipper (bZIP) transcription factor (ATF6α-N). ATF6α-N then translocates to the nucleus to activate the transcription of UPR target genes, which are involved in protein folding, quality control, and ER-associated degradation (ERAD).
Core Mechanism of Ceapin-A7 Inhibition
The inhibitory action of Ceapin-A7 is not directed at the proteases (S1P, S2P) or the transcriptional activity of ATF6α-N. Instead, it physically traps the full-length ATF6α protein in the ER. A genome-wide CRISPR interference screen identified the peroxisomal transporter ABCD3 as essential for Ceapin-A7's activity.
The core mechanism is as follows:
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Ternary Complex Formation: Ceapin-A7 acts as a 'molecular glue', inducing a novel protein-protein interaction between the cytosolic domain of ATF6α and ABCD3.
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Inter-organelle Tethering: This interaction forms a physical tether between the ER and the peroxisome, effectively anchoring ATF6α.
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Sequestration and Transport Arrest: The ATF6α-Ceapin-A7-ABCD3 complex sequesters ATF6α into ER-based foci, rendering it incompetent for packaging into COPII vesicles.
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Inhibition of Activation: By preventing ER-to-Golgi trafficking, Ceapin-A7 blocks ATF6α from accessing the S1P and S2P proteases, thus completely inhibiting its cleavage and activation.
This mechanism is exquisitely selective for ATF6α. Ceapin-A7 does not affect the trafficking or processing of ATF6β or SREBP, despite their reliance on the same COPII transport machinery and Golgi proteases.
Quantitative Data Presentation
The efficacy and selectivity of Ceapin-A7 have been characterized through various cellular assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC₅₀ (ATF6α Inhibition) | 0.59 µM | U2-OS | ATF6α Reporter Assay | |
| Effective Concentration | 6 µM | U2-OS | Inhibition of ATF6α Nuclear Translocation | |
| EC₅₀ (Cellular Activity) | 600 nM | HepG2 | Bile Acid Level Measurement | |
| ATF6β Inhibition | No effect up to 18.9 µM | HEK293 | Western Blot for ATF6β cleavage | |
| SREBP Inhibition | No effect | HEK293 | Western Blot for SREBP cleavage | |
| Cell Viability (No Stress) | No effect | Various | Cell Viability Assays | |
| Sensitization to ER Stress | ~2-fold increase | HeLa | Cell Viability with Thapsigargin (Tg) |
Experimental Protocols
The mechanism of Ceapin-A7 was elucidated through several key experimental approaches.
Protocol: Immunofluorescence Assay for ATF6α Translocation
This protocol is used to visually confirm that Ceapin-A7 inhibits the stress-induced movement of ATF6α from the ER to the nucleus.
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Cell Culture: Plate U2-OS cells stably expressing GFP-ATF6α onto glass coverslips in a 24-well plate and culture overnight.
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Compound Treatment: Pre-treat cells with either vehicle (DMSO) or Ceapin-A7 (e.g., 6 µM) for 1-2 hours.
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ER Stress Induction: Add an ER stressor, such as Thapsigargin (100 nM) or Tunicamycin (2.5 µg/mL), to the appropriate wells. Incubate for 2-5 hours.
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Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization & Staining: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS. Stain with DAPI to visualize nuclei.
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Imaging: Mount coverslips onto slides and image using a fluorescence microscope.
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Analysis: In vehicle-treated, stressed cells, GFP signal will be concentrated in the nucleus. In Ceapin-A7-treated, stressed cells, the GFP signal will be retained in the ER, often in distinct foci, and absent from the nucleus.
Protocol: Immunoprecipitation for ATF6α-ABCD3 Interaction
This protocol demonstrates the Ceapin-A7-dependent physical association between ATF6α and ABCD3.
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Cell Culture: Grow HEK293 cells expressing 3xFLAG-ATF6α in 100 mm plates.
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Treatment: Treat cells with an ER stressor (e.g., 100 nM Thapsigargin) and either active Ceapin-A7 (6 µM) or an inactive analog, Ceapin-A5 (6 µM), for 30-60 minutes.
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Lysis: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 1% LMNG, 50 mM Tris pH 7.4, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors and the respective Ceapin compound.
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Immunoprecipitation: Incubate the clarified cell lysate with anti-FLAG antibody-conjugated magnetic beads for 1-2 hours at 4°C to pull down 3xFLAG-ATF6α and its binding partners.
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Washing: Wash the beads extensively with lysis buffer containing a higher salt concentration (e.g., 300 mM NaCl) to reduce non-specific binding.
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Elution: Elute bound proteins by boiling the beads in SDS sample buffer.
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Analysis: Analyze the eluates via SDS-PAGE and Western Blot using antibodies against FLAG (for ATF6α) and ABCD3. A band for ABCD3 should appear only in the sample treated with active Ceapin-A7. This result can be further confirmed by mass spectrometry analysis of the eluate.
References
- 1. Ceapins block the unfolded protein response sensor ATF6α by inducing a neomorphic inter-organelle tether | eLife [elifesciences.org]
- 2. Ceapins block the unfolded protein response sensor ATF6α by inducing a neomorphic inter-organelle tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceapins inhibit ATF6α signaling by selectively preventing transport of ATF6α to the Golgi apparatus during ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch | eLife [elifesciences.org]
